molecular formula C7H11N3 B039490 1-(Pyridin-2-yl)ethane-1,2-diamine CAS No. 115464-35-2

1-(Pyridin-2-yl)ethane-1,2-diamine

Cat. No.: B039490
CAS No.: 115464-35-2
M. Wt: 137.18 g/mol
InChI Key: COSJCAMRRQYRRD-UHFFFAOYSA-N
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Description

2-(1,2-Diaminoethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a diaminoethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Diaminoethyl)pyridine typically involves the reaction of 2-bromoethylamine with pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of 2-(1,2-Diaminoethyl)pyridine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Diaminoethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(1,2-Diaminoethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,2-Diaminoethyl)pyridine exerts its effects is largely dependent on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethylpyridine
  • 2-(1,2-Diaminoethyl)benzene
  • 2-(1,2-Diaminoethyl)quinoline

Uniqueness

2-(1,2-Diaminoethyl)pyridine is unique due to its dual amino groups, which provide additional sites for chemical modification and coordination. This makes it a versatile compound in both synthetic and applied chemistry.

Properties

CAS No.

115464-35-2

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2

InChI Key

COSJCAMRRQYRRD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(CN)N

Canonical SMILES

C1=CC=NC(=C1)C(CN)N

Synonyms

1,2-Ethanediamine,1-(2-pyridinyl)-(9CI)

Origin of Product

United States

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